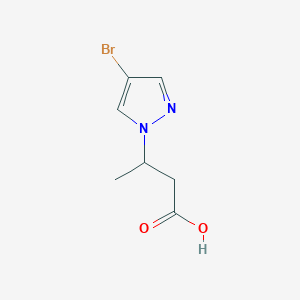

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Description

3-(4-Bromo-1H-pyrazol-1-yl)butanoic acid is a small organic molecule featuring a pyrazole ring substituted with a bromine atom at the 4-position, linked via a methylene chain to a carboxylic acid group. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery due to its ability to participate in hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the brominated pyrazole). These analogs highlight the importance of substituent positioning and additional functional groups in modulating physicochemical and biological properties.

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(2-7(11)12)10-4-6(8)3-9-10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDEDHWLPYNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-56-7 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 4-substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of de-brominated pyrazoles.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological processes . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Chain Length Variants

a) 4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid

- Structure: Pyrazole ring attached at the 4-position of butanoic acid.

- Molecular Formula : C₇H₉BrN₂O₂; Molecular Weight : 233.06 g/mol .

- Key Features: The longer chain (butanoic acid vs. Purity exceeds 95%, and it is marketed as a "versatile small molecule scaffold" for lab use .

b) 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid

- Structure : Pyrazole ring attached to a shorter acetic acid chain .

- Application : Used in DNA-encoded libraries to introduce hydrogen bond acceptors and aromatic functionality. Its compact structure favors rigid pharmacophore design .

c) 3-(1-Trityl-1H-pyrazol-4-yl)prop-1-yl-amine

Substituent Modifications

a) 4-(4-Bromo-3-cyclopropyl-pyrazol-1-yl)butanoic acid

- Structure : Adds a cyclopropyl group at the pyrazole 3-position.

- Molecular Formula : C₁₀H₁₃BrN₂O₂; Molecular Weight : 273.13 g/mol .

b) 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24)

- Structure: Complex derivative with quinolinone and phenyl substituents.

- Synthesis : 86% yield via general procedure G; purity >95% .

- Significance : The extended aromatic system enhances π-π stacking interactions, relevant in kinase inhibition studies.

Table 1: Comparative Data for Key Analogs

Key Observations:

- Synthetic Yields : Bulky substituents (e.g., Compound 25 with chlorophenyl) reduce yields (27%) compared to simpler analogs (e.g., Compound 24 at 86%) .

- Biological Relevance : Pyrazole-acetic acid derivatives are prioritized in pharmacophore design for their balance of hydrophobicity and hydrogen-bonding capacity .

- Steric Effects : Cyclopropyl groups enhance metabolic stability but may limit binding to shallow protein pockets .

Biological Activity

3-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound characterized by its unique pyrazole structure, which includes a bromine atom and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of the biological activity of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid, supported by data tables and relevant case studies.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.06 g/mol

- CAS Number : 898054-60-9

The biological activity of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The compound acts as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. Additionally, it has been shown to modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid, exhibit significant anti-inflammatory properties. These compounds inhibit COX enzymes, thereby reducing inflammation markers in various models. For instance:

- Study Findings : In a carrageenan-induced edema model, the compound demonstrated comparable anti-inflammatory activity to standard drugs like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains:

- In Vitro Studies : The compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 6 mm to 10 mm depending on the concentration used .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 8 |

| Bacillus subtilis | 10 |

| Staphylococcus aureus | 7 |

3. Anticancer Activity

The anticancer potential of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid has also been investigated:

- Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition at concentrations as low as 20 µM in certain cases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrazole derivatives in mice models. The results indicated that compounds similar to 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid significantly reduced paw edema compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives, researchers found that those containing the bromine substituent exhibited enhanced antimicrobial activity against Staphylococcus aureus, suggesting that halogenation plays a critical role in biological efficacy.

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodology :

- Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and equipment calibration data .

- Open-Source Repositories : Share protocols on platforms like Zenodo or protocols.io for peer validation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.